BenchChemオンラインストアへようこそ!

4-Amino-2-hydroxybenzoate

Tuberculosis Mycobacterium tuberculosis Folate pathway inhibition

4-Amino-2-hydroxybenzoate (CAS 769-50-6) is the conjugate base (ion form) of 4-aminosalicylic acid (PAS), existing as an aminobenzoate/hydroxybenzoate anion that constitutes the major microspecies at physiological pH 7.3. This compound functions as a prodrug that is enzymatically incorporated into the folate biosynthesis pathway, ultimately generating a hydroxyl-dihydrofolate antimetabolite that competitively inhibits dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis.

Molecular Formula C7H6NO3-
Molecular Weight 152.13 g/mol
CAS No. 769-50-6
Cat. No. B10774363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-hydroxybenzoate
CAS769-50-6
Molecular FormulaC7H6NO3-
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[O-])C(=O)O
InChIInChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)/p-1
InChIKeyWUBBRNOQWQTFEX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-hydroxybenzoate (CAS 769-50-6): A Differentiated Aminosalicylate Conjugate Base for Anti-Mycobacterial and Anti-Inflammatory Research Procurement


4-Amino-2-hydroxybenzoate (CAS 769-50-6) is the conjugate base (ion form) of 4-aminosalicylic acid (PAS), existing as an aminobenzoate/hydroxybenzoate anion that constitutes the major microspecies at physiological pH 7.3 [1]. This compound functions as a prodrug that is enzymatically incorporated into the folate biosynthesis pathway, ultimately generating a hydroxyl-dihydrofolate antimetabolite that competitively inhibits dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis [2]. Unlike its positional isomer 5-aminosalicylic acid (5-ASA/mesalazine), 4-amino-2-hydroxybenzoate possesses potent bacteriostatic activity against M. tuberculosis while also exhibiting anti-inflammatory properties through NF-κB pathway modulation, making it a dual-purpose research tool spanning tuberculosis and inflammatory bowel disease investigations.

Why 5-Aminosalicylic Acid (Mesalazine) Cannot Substitute for 4-Amino-2-hydroxybenzoate in Research Procurement


Despite their positional isomerism differing only in the amino group location (carbon-4 vs. carbon-5), 4-amino-2-hydroxybenzoate and 5-aminosalicylic acid exhibit fundamentally divergent pharmacological profiles that preclude interchangeable procurement. The shift of the amino substituent from the 5-position to the 4-position abolishes inhibitory effects on arachidonic acid 5-lipoxygenation and DPPH radical scavenging activity [1], while simultaneously conferring potent anti-mycobacterial activity (MIC 0.39-0.78 µg/mL against M. tuberculosis) that is entirely absent in 5-ASA [2]. Furthermore, 4-amino-2-hydroxybenzoate demonstrates substantially weaker antioxidant activity in inflamed human tissue (59% vs. 93% chemiluminescence inhibition at equimolar 20 mM concentration) [3], and its thermal stability profile differs markedly—decarboxylating above 150°C while 5-ASA remains stable beyond 600°C [4]. These mechanistic, microbiological, and physicochemical divergences mandate compound-specific procurement based on the experimental endpoint.

4-Amino-2-hydroxybenzoate (CAS 769-50-6): Quantified Differentiation Evidence Against Comparator Compounds for Scientific Procurement Decisions


Anti-Mycobacterial Activity: 4-Amino-2-hydroxybenzoate vs. 5-Aminosalicylic Acid (Mesalazine)

4-Amino-2-hydroxybenzoate (as its protonated free acid form, 4-ASA) demonstrates potent, quantifiable bacteriostatic activity against Mycobacterium tuberculosis, a property absent in its positional isomer 5-aminosalicylic acid. Against streptomycin-sensitive M. tuberculosis, 4-ASA exhibits an MIC of 0.78 µg/mL; against streptomycin-resistant strains, potency increases to an MIC of 0.39 µg/mL [1]. This anti-mycobacterial activity is mechanistically linked to the compound's function as a prodrug that, upon enzymatic incorporation by dihydropteroate synthase (FolP1) and dihydrofolate synthase (FolC), generates a hydroxyl-dihydrofolate antimetabolite that competitively inhibits DHFR [2]. 5-ASA, by contrast, has no established anti-mycobacterial activity and is clinically indicated exclusively for inflammatory bowel disease, making it unsuitable for tuberculosis-related research applications.

Tuberculosis Mycobacterium tuberculosis Folate pathway inhibition

Thermal Stability: 4-Amino-2-hydroxybenzoate vs. 5-Aminosalicylic Acid

Thermogravimetric analysis coupled with Fourier transform infrared spectroscopy (TG-FTIR) reveals a dramatic divergence in thermal stability between the two aminosalicylic acid isomers. 4-Aminosalicylic acid (the protonated form of 4-amino-2-hydroxybenzoate) undergoes decarboxylation with CO₂ evolution initiating above 150°C, with continuous CO₂ formation persisting up to approximately 650°C for its sodium salt [1]. In stark contrast, 5-aminosalicylic acid and its sodium salt exhibit no evolution of carbon dioxide below 600°C, demonstrating markedly superior thermal stability [1]. The sodium salt of 4-ASA shows CO₂ formation commencing at 250°C, indicating that salt formation partially mitigates but does not eliminate the thermal lability relative to 5-ASA.

Thermal analysis Decarboxylation Formulation stability

Antioxidant Activity in Inflamed Human Tissue: 4-Amino-2-hydroxybenzoate vs. 5-Aminosalicylic Acid

In a direct comparative study using luminol-amplified chemiluminescence of inflamed human colorectal biopsies from ulcerative colitis patients, 4-aminosalicylic acid (20 mM) inhibited reactive oxygen species production by only 59%, whereas 5-aminosalicylic acid at the identical concentration (20 mM) achieved 93% inhibition [1]. Balsalazide (20 mM) achieved 100% inhibition in the same system, establishing a potency rank order of balsalazide > 5-ASA >> 4-ASA. In cell-free systems (xanthine/xanthine oxidase with or without myeloperoxidase), 5-ASA and balsalazide were consistently more potent antioxidants than 4-ASA [1]. This quantitative 34-percentage-point differential in tissue-level antioxidant efficacy represents a meaningful distinction for studies targeting oxidative stress-mediated mucosal injury.

Antioxidant Inflammatory bowel disease Chemiluminescence

Mechanistic Divergence in Arachidonic Acid Metabolism and Radical Scavenging: 4-Amino-2-hydroxybenzoate vs. 5-Aminosalicylic Acid

A critical mechanistic distinction between the two positional isomers was established through paired in vitro pharmacological profiling. 5-Aminosalicylic acid inhibits 5-lipoxygenase-mediated arachidonic acid metabolism in human neutrophils and scavenges the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH). Relocation of the amino group from carbon-5 to carbon-4 (yielding 4-amino-2-hydroxybenzoate/4-ASA) completely abolishes activity in both assay systems [1]. This binary functional outcome—presence vs. complete absence of activity—demonstrates that the two isomers operate through pharmacologically distinct mechanisms despite their structural similarity. The clinical anti-inflammatory efficacy of 4-ASA in ulcerative colitis (see Evidence Item 6) therefore cannot be attributed to 5-lipoxygenase inhibition or direct radical scavenging, implicating alternative pathways such as NF-κB modulation.

Arachidonic acid 5-Lipoxygenase DPPH radical Mechanism of action

Oral Bioavailability of Salt Forms vs. Free Acid: 4-Amino-2-hydroxybenzoate Salts Compared to 4-Aminosalicylic Acid Free Acid

The salt form of 4-amino-2-hydroxybenzoate confers a quantifiable pharmacokinetic advantage over the free acid (4-aminosalicylic acid, CAS 65-49-6). In a comparative bioavailability study administering tablet formulations to human subjects, the sodium, potassium, and calcium salts of 4-aminosalicylic acid exhibited rapid and complete absorption, whereas the free acid achieved only 77% absorption of the administered dose [1]. This 23-percentage-point deficit in free acid absorption is attributed to dissolution rate-limited absorption of the relatively insoluble free acid, in contrast to the freely soluble salt forms. Furthermore, the area under the plasma concentration-time curve (AUC) of unmetabolized drug was lower for the free acid than for the salts, attributed to capacity-limited first-pass acetylation that is influenced by absorption rate [1].

Bioavailability Pharmacokinetics Salt form Absorption

Clinical Efficacy in Ulcerative Colitis: 4-Amino-2-hydroxybenzoate vs. 5-Aminosalicylic Acid Enema

In a double-blind, randomized clinical trial comparing 4-aminosalicylic acid (2 g rectal enema) to 5-aminosalicylic acid (2 g rectal enema) in 63 patients with active ulcerative colitis matched for age, sex, and disease extent, the two treatments produced statistically indistinguishable outcomes. In the 4-ASA group (n=31), 24 patients (77%) improved clinically, 24 (77%) improved sigmoidoscopically, and 13 (41%) improved histologically. In the 5-ASA group (n=32), 26 patients (81%) improved clinically, 25 (78%) improved sigmoidoscopically, and 15 (46%) improved histologically. The difference between treatment groups was not statistically significant (p = 0.141, χ² test) [1]. Despite this clinical equipoise, the authors noted that 4-ASA offers the practical advantage of greater chemical stability in enema formulation compared to the highly unstable 5-ASA, which requires antioxidant additives to prevent oxidative degradation [1].

Ulcerative colitis Clinical trial Enema Topical therapy

Optimal Application Scenarios for 4-Amino-2-hydroxybenzoate (CAS 769-50-6) Procurement Based on Verified Differentiation Evidence


Multidrug-Resistant Tuberculosis (MDR-TB) Drug Discovery and Mechanism-of-Action Studies

4-Amino-2-hydroxybenzoate is uniquely suited for tuberculosis research programs investigating folate pathway inhibition as an anti-mycobacterial strategy. Its demonstrated MIC values of 0.39-0.78 µg/mL against both streptomycin-sensitive and -resistant M. tuberculosis strains, combined with its validated mechanism as a prodrug that undergoes enzymatic conversion by dihydropteroate synthase (FolP1) and dihydrofolate synthase (FolC) to generate a hydroxyl-dihydrofolate DHFR inhibitor, make this compound indispensable for studies of PAS resistance mechanisms, DHFR inhibitor development, and combination therapy optimization [1]. The compound's utility is further enhanced by whole-genome sequencing studies that have mapped resistance-conferring mutations in folC, thyA, and ribD genes, providing a rich genetic framework for resistance surveillance research [2].

Inflammatory Bowel Disease Research Requiring Formulation-Stable Aminosalicylate with Clinically Validated Efficacy

For IBD researchers constrained by the poor aqueous stability of 5-aminosalicylic acid in topical formulations, 4-amino-2-hydroxybenzoate offers clinically equivalent efficacy (77% vs. 81% clinical improvement, p=0.141) with documented formulation stability advantages [3]. This compound enables investigation of anti-inflammatory mechanisms in colitis that are mechanistically distinct from 5-ASA—specifically, pathways independent of arachidonic acid 5-lipoxygenation and direct radical scavenging, potentially involving NF-κB modulation [4]. The compound's dual anti-mycobacterial and anti-inflammatory profile also makes it uniquely suited for studying the gut-lung axis and inflammatory complications of tuberculosis.

Pharmacokinetic and Formulation Development Studies Leveraging Salt Form Bioavailability Advantages

The quantifiable bioavailability advantage of 4-amino-2-hydroxybenzoate salt forms over the free acid (complete absorption vs. 77% absorption from tablets) provides a robust experimental platform for investigating dissolution rate-limited absorption phenomena, first-pass acetylation kinetics, and salt form optimization strategies [5]. Researchers developing modified-release formulations, gastro-retentive systems, or colon-targeted prodrugs can exploit the compound's well-characterized pharmacokinetic profile, including its capacity-limited acetylation, to validate in vitro-in vivo correlations and predictive dissolution models.

Comparative Mechanistic Pharmacology: Pathway Deconvolution Using Positional Isomer Controls

The complete loss of 5-lipoxygenase inhibitory activity and DPPH radical scavenging activity upon relocation of the amino group from carbon-5 to carbon-4 makes 4-amino-2-hydroxybenzoate an invaluable negative control compound for mechanistic pharmacology studies [4]. Researchers can pair 4-ASA and 5-ASA in parallel experiments to dissect which anti-inflammatory effects are attributable to lipoxygenase/radical scavenging pathways versus alternative mechanisms such as NF-κB inhibition or folate pathway interference, enabling rigorous pathway deconvolution in cellular and tissue models of inflammation.

Quote Request

Request a Quote for 4-Amino-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.